molecular formula C15H19N5O3 B2763826 4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878414-33-6

4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2763826
CAS RN: 878414-33-6
M. Wt: 317.349
InChI Key: ZERSFTGRSPPCRT-UHFFFAOYSA-N
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Description

4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione, also known as TOFA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit fatty acid synthesis. In

Scientific Research Applications

Mesoionic and Imidazole Derivatives Synthesis

Mesoionic compounds, including imidazo[1,2-c]pyrimidine-2,7-diones, exhibit unique chemical reactivities due to their delocalized electronic structures. Coburn and Taylor (1982) synthesized mesoionic purinone analogs from 4-amino-l-methylpyrimidin-6-ones, exploring their hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition capabilities (Coburn & Taylor, 1982). These findings highlight the potential for creating novel cyclic compounds with applications in drug design and materials science.

Biological Activities and Applications

Studies have identified various biological activities associated with imidazole and purine derivatives, underscoring their relevance in developing new therapeutics. For example, Partyka et al. (2014) investigated imidazo[2,1‐f]purine‐2,4‐dione derivatives for central nervous system activities, finding potential antipsychotic, antidepressant, and anxiolytic-like properties (Partyka et al., 2014). Similarly, Jiang et al. (2011) designed and synthesized novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones with potent protoporphyrinogen oxidase inhibitory activity, indicating their potential as herbicides (Jiang et al., 2011).

Chemical Evolution and Nucleoside Synthesis

The photochemical reactions of cyclobutanones with nitrogen acids, leading to nucleoside analogs, showcase the potential prebiotic significance and synthetic utility of imidazole derivatives. Hayes et al. (1989) demonstrated how irradiation of cyclobutanones with nitrogen acids, including imidazole, produces cyclic α-aminoacetals, suggesting a pathway for the prebiotic synthesis of nucleosides (Hayes et al., 1989).

properties

IUPAC Name

4,6,7,8-tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-7-8(2)19-11-12(16-14(19)17(7)5)18(6)15(23)20(13(11)22)9(3)10(4)21/h9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSFTGRSPPCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3163180

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